Ácido uridina 5'-difosfoglucurónico sal trisódica

Descripción general

Descripción

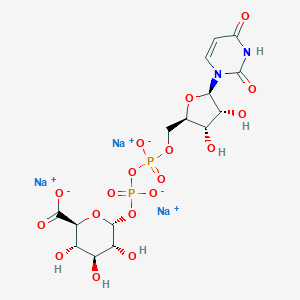

Uridine-5/'-diphosphoglucuronic acid is a nucleoside diphosphate sugar that is a source of glucuronic acid for polysaccharide biosynthesis. This compound can be used for the formation of many glucuronides with various aglycones.

Aplicaciones Científicas De Investigación

Biosíntesis de componentes celulares

El ácido uridina 5’-difosfoglucurónico (UDP-GlcA) es un nucleótido de azúcar formado por ácido carboxílico. Participa en la biosíntesis de numerosos componentes celulares . Es un donante de glucosilo para glucosiltransferasas en la biosíntesis de varios componentes celulares como glucosaminoglucanos, algunos glúcidos N y O-enlazados, glicoesfingolípidos .

Optimización del ensayo de incubación

La sal trisódica del ácido uridina 5’-difosfoglucurónico se ha utilizado en la optimización de ensayos de incubación . Estos ensayos son cruciales en el estudio de diversos procesos biológicos y bioquímicos.

Ensayo de glucuronidación

Este compuesto se ha utilizado en ensayos de glucuronidación . La glucuronidación es una vía principal para la biotransformación de muchos compuestos endógenos y exógenos. Es un proceso que ayuda en la desintoxicación y eliminación de sustancias potencialmente dañinas del cuerpo.

Preparación enzimática de β-glucurónidos

La sal trisódica del ácido uridina 5’-difosfoglucurónico también funciona como un reactivo utilizado en la preparación enzimática de β-glucurónidos . Los β-glucurónidos son importantes en el metabolismo y la excreción de una amplia gama de moléculas orgánicas.

Síntesis de UDP-GlcNAc y UDP-GlcA

Este compuesto se ha utilizado en el desarrollo de dos sistemas de inmovilización de enzimas dependientes de CipA para la síntesis de UDP-GlcNAc y UDP-GlcA . Las combinaciones de enzimas de PpAmgK y SeGlmU se utilizaron para la síntesis de UDP-GlcNAc, y AtGlcAK y BlUSP se utilizaron para la síntesis de UDP-GlcA .

Biosíntesis de polisacáridos

El ácido UDP-glucurónico es un azúcar difosfonucleótido que es una fuente de ácido glucurónico para la biosíntesis de polisacáridos . Este compuesto se puede utilizar para la formación de muchos glucurónidos con varios aglicones .

Mecanismo De Acción

Target of Action

Uridine 5’-diphosphoglucuronic acid trisodium salt, also known as Trisodium UDP glucuronic acid, primarily targets glycosyltransferases . These enzymes play a crucial role in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins .

Mode of Action

Trisodium UDP glucuronic acid acts as a glycosyl donor for glycosyltransferases . It interacts with these enzymes, donating a glucuronic acid moiety to specific substrates during the biosynthesis of various glycoconjugates . This interaction results in the formation of essential glycoconjugates across biological kingdoms .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , a major phase II metabolic pathway in the body . In this pathway, glucuronic acid from UDP-glucuronic acid is transferred to a substrate by the action of UDP-glucuronosyltransferases . This process results in the formation of glucuronides, which are more water-soluble and can be readily excreted from the body .

Result of Action

The action of Trisodium UDP glucuronic acid results in the formation of glucuronides , which are more water-soluble than their parent compounds . This increases the elimination of these compounds from the body, aiding in detoxification processes . Additionally, the compound’s action contributes to the biosynthesis of various essential glycoconjugates, impacting cellular functions and structural integrity .

Análisis Bioquímico

Biochemical Properties

Uridine 5’-diphosphoglucuronic acid trisodium salt participates in the biosynthesis of numerous cell components . It acts as a glycosyl donor for glycosyltransferases in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins .

Cellular Effects

The effects of Uridine 5’-diphosphoglucuronic acid trisodium salt on various types of cells and cellular processes are significant. It influences cell function by participating in the biosynthesis of numerous cell components

Molecular Mechanism

Uridine 5’-diphosphoglucuronic acid trisodium salt exerts its effects at the molecular level through its role in the biosynthesis of numerous cell components . It acts as a glycosyl donor for glycosyltransferases, contributing to the formation of several cell components

Metabolic Pathways

Uridine 5’-diphosphoglucuronic acid trisodium salt is involved in the biosynthesis of numerous cell components . It interacts with glycosyltransferases in these metabolic pathways

Actividad Biológica

Uridine 5'-diphosphoglucuronic acid trisodium salt (UDP-GlcUA) is a nucleotide sugar involved in numerous biological processes, particularly in the context of glycosylation reactions. It serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules, including proteins and lipids. This article provides an in-depth examination of the biological activity of UDP-GlcUA, including its synthesis, enzymatic functions, and implications in metabolic pathways.

- Molecular Formula : C15H19N2Na3O18P2

- Molecular Weight : 646.23 g/mol

- CAS Number : 63700-19-6

- Synonyms : UDP-GlcA, UDPGA

Synthesis

UDP-GlcUA can be synthesized enzymatically from uridine triphosphate (UTP) and glucuronic acid through the action of specific glycosyltransferases. The synthesis involves the conversion of UDP-glucose to UDP-glucuronic acid via UDP-glucose dehydrogenase, which adds a carboxyl group to the glucose moiety.

Biological Functions

UDP-GlcUA plays a critical role in various biological activities:

- Glycosylation : It acts as a donor substrate for glycosyltransferases in the biosynthesis of glycoproteins and glycolipids. This process is vital for cellular communication and structural integrity.

- Detoxification : UDP-GlcUA is involved in the glucuronidation process, where it conjugates with xenobiotics and endogenous compounds to enhance their solubility and facilitate excretion.

- Metabolic Regulation : It participates in metabolic pathways that regulate glucose metabolism and energy production.

Enzymatic Activity

UDP-GlcUA is predominantly utilized by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to various substrates. This enzymatic activity is essential for drug metabolism and the detoxification of harmful compounds.

Table 1: Enzymatic Reactions Involving UDP-GlcUA

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| UGT1A1 | Bilirubin | Bilirubin glucuronide | |

| UGT2B7 | Morphine | Morphine glucuronide | |

| UGT2B4 | Testosterone | Testosterone glucuronide |

Case Studies

Several studies have highlighted the importance of UDP-GlcUA in various biological contexts:

- Drug Metabolism : A study demonstrated that UDP-GlcUA significantly enhances the glucuronidation of drugs like morphine, impacting their pharmacokinetics and therapeutic efficacy .

- Toxicology Studies : Research on ochratoxin A metabolism showed that UDP-GlcUA mediates its detoxification through glucuronidation, indicating its protective role against toxic compounds .

- Cancer Research : In cancer cells, altered expression levels of UGTs utilizing UDP-GlcUA have been linked to drug resistance mechanisms, underscoring its relevance in therapeutic strategies .

Propiedades

IUPAC Name |

trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXUNWUNTOMVIG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N2Na3O18P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657574 | |

| Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63700-19-6 | |

| Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.